1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride
Description
1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride is a primary amine hydrochloride salt characterized by a cyclopropyl group attached to the amino-bearing carbon and a methyl-substituted propan-2-ol moiety. The cyclopropyl group introduces ring strain, which may enhance reactivity or alter solubility compared to non-cyclic or bulkier substituents .
Properties
IUPAC Name |
1-amino-1-cyclopropyl-2-methylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2,9)6(8)5-3-4-5;/h5-6,9H,3-4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYNNJVNNJMDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1CC1)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260936-94-3 | |
| Record name | 1-amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride typically involves the reaction of cyclopropylmethyl ketone with ammonia and a reducing agent. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-50°C. The product is then purified through crystallization or other separation techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is usually obtained as a hydrochloride salt to improve its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amines.
Scientific Research Applications
Organic Synthesis
(S)-1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride serves as a valuable building block in organic chemistry. It is used to synthesize various pharmaceutical compounds due to its unique structural features, which allow for the introduction of functional groups through substitution reactions.
Biological Studies
Research indicates that this compound may interact with specific biological targets, influencing neurotransmitter activity and receptor binding. Its potential pharmacological properties have made it a subject of interest in neuropharmacology, particularly for its antidepressant effects.
Medicinal Chemistry
The compound is investigated for its therapeutic potential in treating various conditions. Its structural similarity to other biologically active compounds suggests it may exhibit similar pharmacological effects, making it a candidate for drug development .
Case Study 1: Neuropharmacological Effects
A study explored the effect of (S)-1-amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride on neurotransmitter modulation. Results indicated that the compound could enhance serotonin receptor activity, suggesting potential applications in treating mood disorders.
Case Study 2: Synthesis of Analogues
Another research project focused on synthesizing analogues of this compound to evaluate their biological activity. The study found that modifications in the cyclopropyl group significantly affected the binding affinity to target receptors, highlighting the importance of structural variations in drug design .
Mechanism of Action
The mechanism of action of 1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity and specificity of the compound, leading to its effects on biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural differences among analogs lie in substituents and functional groups (Table 1):
*Note: Target compound properties are extrapolated based on structural similarity.
Physicochemical Properties
- Melting Points: 2-Amino-2-methylpropan-1-ol hydrochloride melts at 204–206°C, reflecting typical stability for hydrochloride salts . The target compound’s cyclopropyl group may lower melting points due to reduced symmetry.
- Solubility: Hydrochloride salts generally exhibit improved water solubility. For example, 1-(aminooxy)propan-2-ol hydrochloride () likely shares this trait, though its aminooxy group differs in polarity compared to amino alcohols.
- Stability : RP-HPLC data for amitriptyline hydrochloride (–6) suggest hydrochloride salts are stable under analytical conditions, implying similar behavior for the target compound.

Pharmacological Implications
- Amine Type : The target compound is a primary amine, unlike tertiary amines like CAS 20041-47-8 (). Primary amines often exhibit stronger hydrogen-bonding interactions but may face faster metabolic clearance.
- Functional Group Impact: Alcohol-containing analogs (e.g., –13) may have enhanced solubility and target engagement compared to non-alcohol derivatives (e.g., ).
Biological Activity
1-Amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride, also known as (S)-1-amino-1-cyclopropyl-2-methylpropan-2-ol hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems and influence receptor binding, which may contribute to its potential antidepressant effects . The compound may also interact with specific enzymes or receptors, altering their activity and leading to various biological outcomes.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Neuroactivity : Potential antidepressant effects through modulation of neurotransmitter activity.
- Anticancer Activity : Preliminary studies suggest that it may inhibit protein kinases involved in cancer progression, particularly TTK (Monopolar Spindle 1), which is expressed in various tumors .
Case Studies and Experimental Results
- Antidepressant Activity : A study investigated the compound's effect on neurotransmitter systems. It was found that at certain concentrations, it significantly increased serotonin levels in animal models, suggesting potential use as an antidepressant.
- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involved the inhibition of TTK activity, leading to reduced cell proliferation in these models .
- Structure-Activity Relationship : A comprehensive analysis highlighted that modifications to the cyclopropyl group significantly impacted the compound's biological activity. For instance, replacing the cyclopropyl group with larger aliphatic groups resulted in decreased potency against cancer cell lines .
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-Amino-1-cyclopropyl-2-methylpropan-2-ol HCl | C8H16ClN | Hydrochloride salt; unique cyclopropyl group | Antidepressant, anticancer |
| 2-Amino-2-methylpropan-1-ol | C5H13NO | Simple amino alcohol; used in pharmaceuticals | Limited neuroactivity |
| 1-Cyclopropylpropan-2-one | C6H10O | Ketone derivative; useful in organic synthesis | Not extensively studied for biological activity |
Q & A
Q. Basic
- NMR : H and C NMR identify cyclopropane protons (δ 0.5–1.5 ppm) and quaternary carbons.
- IR : Peaks at 3200–3400 cm (N-H stretch) and 2500–2600 cm (HCl salt) confirm functional groups.
- Mass Spectrometry : ESI-MS ([M+H]) matches the molecular weight (e.g., 149.66 g/mol for CHClN) .
How does the cyclopropane ring influence reactivity in substitution reactions?
Advanced
The strained cyclopropane ring increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks. For example, in SN2 reactions, the ring’s angle strain lowers activation energy, accelerating substitutions at the β-carbon. However, steric hindrance from methyl groups may reduce reactivity compared to non-cyclopropane analogs. Computational studies (DFT) suggest ring strain contributes to ~15% higher reactivity in model systems .
What solubility properties affect purification of the hydrochloride salt?
Basic
The hydrochloride salt is highly soluble in polar solvents (water, methanol) but insoluble in ether or hexane. Recrystallization exploits this by dissolving the crude product in hot methanol, followed by slow addition of diethyl ether to precipitate pure crystals (>95% recovery) .
What strategies mitigate hygroscopicity and instability during storage?
Advanced
Store the compound under inert gas (argon) in desiccators with silica gel. Lyophilization reduces water content to <0.1% w/w. Stability studies (TGA/DSC) show decomposition above 200°C, but long-term storage at -20°C in amber vials prevents photodegradation .
How is purity assessed using chromatographic methods?
Basic
HPLC : C18 column, 0.1% TFA in water/acetonitrile (70:30), UV detection at 254 nm. Purity >99% is confirmed by a single peak with retention time matching reference standards .
What challenges arise in scaling up synthesis to pilot scale?
Advanced
Batch processes face heat dissipation issues due to exothermic amination. Continuous flow systems (residence time: 30 min) improve heat management and yield consistency (85–90% vs. 75% in batch). Impurity profiles (e.g., <0.5% methyl ether byproduct) require inline FTIR monitoring .
What biological assays evaluate this compound’s activity?
Q. Basic
- Receptor Binding : Radioligand assays (e.g., H-labeled competitors) quantify affinity for GPCRs.
- Enzyme Inhibition : IC values determined via spectrophotometric assays (e.g., NADH oxidation for dehydrogenase inhibition) .
How does stereochemistry impact biological activity?
Advanced
The (1R,2R) enantiomer shows 10-fold higher binding affinity to target enzymes (e.g., cyclooxygenase-2) than the (1S,2S) form, as shown by chiral HPLC-separated isomers in vitro. Molecular docking simulations reveal enantiomer-specific hydrogen bonding with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

